molecular formula C11H15ClN2O2 B12657739 Chloreturon CAS No. 20782-58-5

Chloreturon

Cat. No.: B12657739
CAS No.: 20782-58-5
M. Wt: 242.70 g/mol
InChI Key: YKYGJHGXTSEGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloreturon is a synthetic herbicide belonging to the phenylurea class of herbicides. It was first reported in 1977 and has been used primarily for controlling broadleaf and grassy weeds in cereal crops. The chemical formula of this compound is C₁₁H₁₅ClN₂O₂, and its IUPAC name is 3-(3-chloro-4-ethoxyphenyl)-1,1-dimethylurea .

Preparation Methods

Chloreturon is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 3-chloro-4-ethoxyaniline with dimethylcarbamoyl chloride under controlled conditions. This reaction results in the formation of this compound. Industrial production methods typically involve large-scale synthesis in chemical reactors, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Chloreturon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions of this compound can yield different reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloreturon has been extensively studied for its applications in various fields:

Mechanism of Action

Chloreturon exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant .

Comparison with Similar Compounds

Chloreturon is part of the phenylurea class of herbicides, which includes other compounds such as:

  • Diuron
  • Linuron
  • Monuron

Compared to these similar compounds, this compound is unique in its specific substitution pattern on the phenyl ring, which influences its herbicidal activity and environmental behavior. Each of these compounds has distinct properties and applications, but they all share a common mechanism of action involving the inhibition of photosynthesis .

Properties

CAS No.

20782-58-5

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

3-(3-chloro-4-ethoxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C11H15ClN2O2/c1-4-16-10-6-5-8(7-9(10)12)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15)

InChI Key

YKYGJHGXTSEGDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.